molecular formula C6H8I2N2 B2663865 4,5-diiodo-1-(propan-2-yl)-1H-imidazole CAS No. 1189749-29-8

4,5-diiodo-1-(propan-2-yl)-1H-imidazole

Cat. No.: B2663865
CAS No.: 1189749-29-8
M. Wt: 361.953
InChI Key: DAWGGCQDOJIJFC-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-(propan-2-yl)-1H-imidazole is a heterocyclic organic compound characterized by the presence of two iodine atoms at the 4th and 5th positions of the imidazole ring, and a propan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-1-(propan-2-yl)-1H-imidazole typically involves the iodination of 1-(propan-2-yl)-1H-imidazole. This can be achieved through the reaction of 1-(propan-2-yl)-1H-imidazole with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the iodine atoms can lead to the formation of deiodinated imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include imidazole derivatives with higher oxidation states.

    Reduction Reactions: Products include deiodinated imidazole derivatives.

Scientific Research Applications

4,5-Diiodo-1-(propan-2-yl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe for studying biological processes involving iodine-containing compounds.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-diiodo-1-(propan-2-yl)-1H-imidazole involves its interaction with molecular targets through its iodine atoms and imidazole ring. The iodine atoms can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4,5-Dichloro-1-(propan-2-yl)-1H-imidazole
  • 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole
  • 4,5-Difluoro-1-(propan-2-yl)-1H-imidazole

Comparison: 4,5-Diiodo-1-(propan-2-yl)-1H-imidazole is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine atoms result in stronger halogen bonding interactions, making this compound particularly useful in applications requiring specific molecular interactions.

Properties

IUPAC Name

4,5-diiodo-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8I2N2/c1-4(2)10-3-9-5(7)6(10)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWGGCQDOJIJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC(=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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